7-乙氧基-1H-吲哚

概览

描述

Molecular Structure Analysis

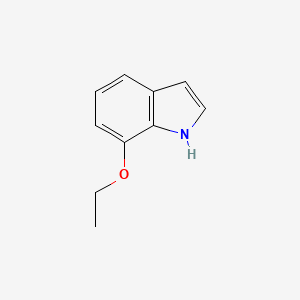

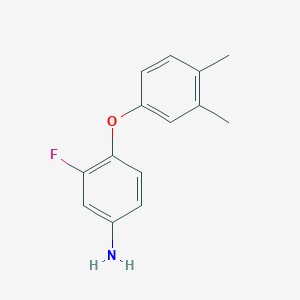

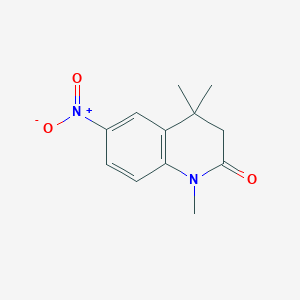

The molecular structure of “7-ethoxy-1H-indole” consists of an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an ethoxy group attached at the 7-position .

Chemical Reactions Analysis

Indole derivatives, including “7-ethoxy-1H-indole”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the excessive π-electrons delocalization .

科研应用

合成和结构重要性

7-乙氧基-1H-吲哚及其衍生物在各种杂环化合物的合成中起着重要作用。例如,它们作为生物重要的融合吲哚杂环的合成前体。这些化合物的特点是吲哚基的平面性和与附加基团形成的特定二面角,这些特点影响了它们的化学性质和在药物化学和有机合成中的潜在应用(Chandrakantha et al., 1998)。

生物和药用应用

吲哚衍生物,包括7-乙氧基-1H-吲哚,已被探索其在生物应用中的潜力。例如,这些化合物显示出抗微生物性质。某些吲哚衍生物表现出显著的抗微生物潜力,表明它们在开发新的抗微生物剂中的有用性(Kalshetty et al., 2012)。此外,某些吲哚衍生物已被研究其对癌细胞系的抗增殖效应,暗示了它们在癌症研究中的潜力(Fawzy et al., 2018)。

化学性质和反应

7-乙氧基-1H-吲哚衍生物的化学性质,如反应性和稳定性,对于各种化学反应至关重要。这些性质促进了多种反应,包括自氧化和亲核取代反应,这些反应在有机合成和新化合物的开发中是必不可少的(Nakagawa & Hino, 1970)。

新颖合成方法

不断发展的吲哚衍生物合成方法创新,提高了这些化合物在各个领域中的效率和适用性。微波辅助流动有机合成是其中一种方法,已应用于各种吲哚衍生物的Fischer吲哚合成,展示了合成技术的演变(Xu et al., 2017)。

未来方向

性质

IUPAC Name |

7-ethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKEBQFRTULGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600583 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethoxy-1H-indole | |

CAS RN |

927181-96-2 | |

| Record name | 7-Ethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)